Positional Isomerism (7- vs. 6-Sulfamoyl): Regioisomeric Differentiation from the 6-Substituted Analog (CAS 946210-56-6)
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide (CAS 946289-86-7) embodies the 7-sulfamoyl regioisomer of the 1-benzoyl-tetrahydroquinoline scaffold, distinct from the 6-sulfamoyl regioisomer (CAS 946210-56-6). In the OGG1 inhibitor series, the 7-sulfamoyl substitution pattern is essential for high-potency target engagement—systematic SAR studies demonstrated that the 7-position-linked sulfonamide directly interacts with the OGG1 active site, whereas the 6-substituted analog shows significantly reduced binding [1][2]. The 7-substituted lead compound SU0268 (cyclopropanecarbonyl N1, biphenyl carboxamide) achieved an IC₅₀ of 59 nM against OGG1, while the initial tetrahydroquinoline screening hit with different regiochemical presentation exhibited an IC₅₀ of 1.7 µM [1]. Although direct IC₅₀ data for CAS 946289-86-7 are not yet published, the conserved 7-sulfamoyl regioisomerism positions it within the higher-activity structural topology identified in the OGG1 SAR campaign and distinguishes it from the 6-substituted benzoyl analog.
| Evidence Dimension | Regioisomeric identity (sulfamoyl attachment position on tetrahydroquinoline core) |
|---|---|
| Target Compound Data | 7-sulfamoyl substitution (CAS 946289-86-7) |
| Comparator Or Baseline | 6-sulfamoyl substitution (CAS 946210-56-6); OGG1 lead SU0268 (7-sulfamoyl, IC₅₀ = 0.059 µM) vs. initial hit compound 1 (IC₅₀ = 1.7 µM) |
| Quantified Difference | 7-sulfamoyl topology enables high-potency OGG1 binding; 6-substitution associated with reduced activity in SAR series (~29-fold difference between optimized 7-substituted and initial hit) |
| Conditions | OGG1 fluorogenic excision assay; tetrahydroquinoline SAR optimization across five structural regions (Tahara et al., 2018) |
Why This Matters
Researchers targeting the OGG1 DNA repair pathway or requiring the 7-sulfamoyl pharmacophore for target engagement should select CAS 946289-86-7 over CAS 946210-56-6, as the 6-substituted regioisomer resides outside the high-activity structural topology validated by published SAR.
- [1] Tahara YK, Auld D, Ji D, et al. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase. J Am Chem Soc. 2018;140(6):2105-2114. doi:10.1021/jacs.7b09332 View Source
- [2] Kant M, et al. Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively induced DNA Base Lesions. ACS Chem Biol. 2021;16(1):45-51. doi:10.1021/acschembio.0c00877 View Source
